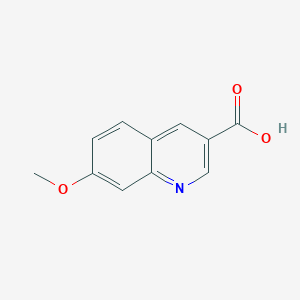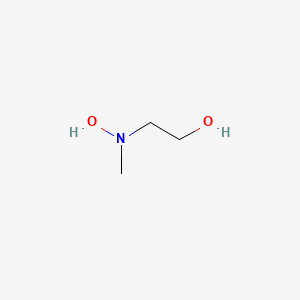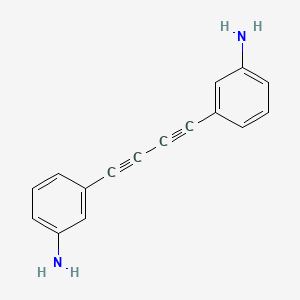
3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline
Overview
Description
3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline, also known as 3,3’-diacetyl-2,2’-bipyridine (DAPB), is a widely studied organic compound, which has been used in various scientific fields, such as organic synthesis, material science, and catalysis. DAPB has been found to possess interesting properties, such as strong coordination ability and redox capability, which make it a promising molecule for various applications.
Scientific Research Applications
-
Chemical Synthesis
- “3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline” is an important building block for the introduction of butadiyne motifs into organic and organometallic structures .
- It’s used in the stereoselective construction of 1,3-dienes . The 1,3-diene motif is widely found in many natural products and drug candidates with relevant biological activities .
- Dienes are important targets for synthetic chemists, due to their ability to give access to a wide range of functional group transformations, including a broad range of C-C bond-forming processes .
-
Pharmaceutical Research
- The 1,3-diene structural moiety represents the key framework of many natural and non-natural products displaying a broad spectrum of biological activities .
- For instance, 3-styrylacrylonitrile I exhibited high inhibitory potency against myeloid cell leukemia sequence 1 (Mcl-1), diene dimer II is a potent antimalarial and 5,5-diarylpentadienamide III is a transient receptor potential vanilloid antagonist I (TRPVI), of interest for the treatment of neuropathic pain .
-
Material Science
- This compound could potentially be used in the development of new materials. The butadiyne motif is a common structural element in many organic and organometallic structures . Therefore, “3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline” could be used as a building block in the synthesis of these materials .
-
Environmental Science
- While not a direct application of “3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline”, it’s worth noting that this compound, like many other chemicals, can be used in environmental testing . This could involve testing for its presence in various environmental samples, or studying its behavior and effects in different environmental conditions .
-
Chemical Industry
-
Safety Testing
properties
IUPAC Name |
3-[4-(3-aminophenyl)buta-1,3-diynyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-15-9-3-7-13(11-15)5-1-2-6-14-8-4-10-16(18)12-14/h3-4,7-12H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZHYPYMCCZVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C#CC#CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568995 | |
| Record name | 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline | |
CAS RN |
31661-59-3 | |
| Record name | 3,3'-(Buta-1,3-diyne-1,4-diyl)dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




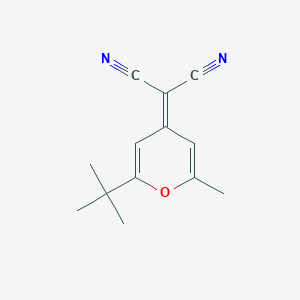
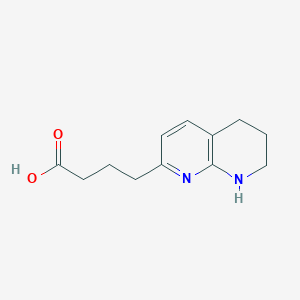
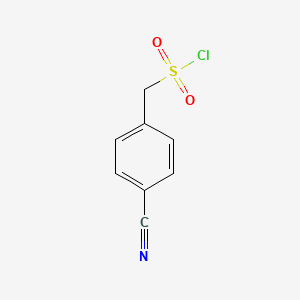

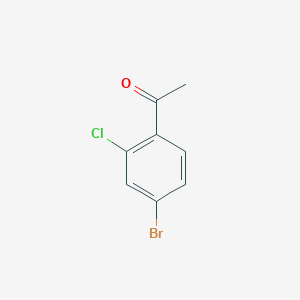
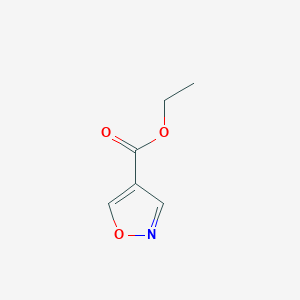
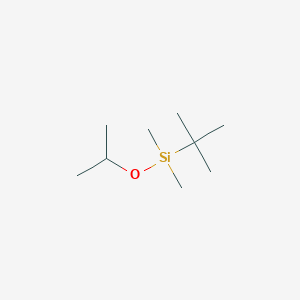
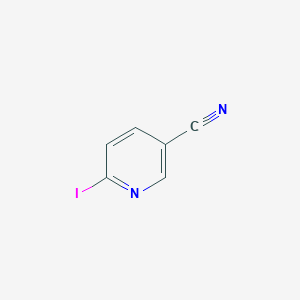
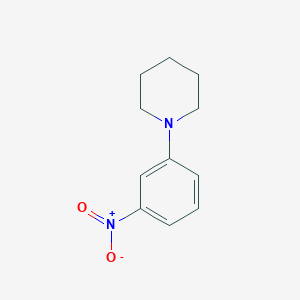
![3-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}-N-methylpropan-1-amine](/img/structure/B1590977.png)
![1H-Pyrrolo[2,3-C]pyridine-5-methanamine](/img/structure/B1590978.png)
